N-(2-bromoethyl)-4-fluorobenzenesulfonamide

Description

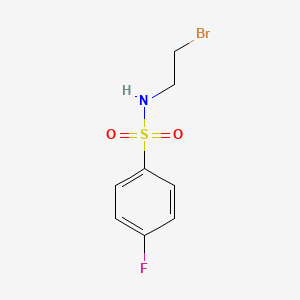

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is a brominated sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core substituted with a 2-bromoethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in palladium- and nickel-catalyzed cyclization reactions for constructing carbocyclic frameworks . Its synthesis follows established protocols, such as those reported by Romo and coworkers, involving reactions of morpholine derivatives with bromoethyl chloroformate intermediates .

Key structural features include:

- 4-Fluorophenyl group: Introduces electron-withdrawing effects, influencing reactivity and binding interactions.

- 2-Bromoethyl substituent: Provides a reactive site for nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name |

N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQBZWKLXWNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381529 | |

| Record name | N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51983-24-5 | |

| Record name | N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-fluorobenzenesulfonyl Chloride Intermediate

The synthesis typically begins with 4-fluorobenzenesulfonyl chloride, which serves as the sulfonylating agent. This intermediate can be prepared by sulfonation of 4-fluorobenzene followed by chlorination. Alternatively, 4-fluorobenzenesulfonyl chloride is commercially available and used directly to improve efficiency.

Formation of 4-fluorobenzenesulfonamide

The sulfonyl chloride is reacted with ammonia or an amine to form the corresponding sulfonamide. In this case, the amine is 2-bromoethylamine, which introduces the 2-bromoethyl substituent directly onto the sulfonamide nitrogen.

$$

\text{4-fluorobenzenesulfonyl chloride} + \text{2-bromoethylamine} \rightarrow \text{N-(2-bromoethyl)-4-fluorobenzenesulfonamide} + \text{HCl}

$$

This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under cooling to control the exothermic reaction and minimize side products.

Nucleophilic Substitution Approach

An alternative method involves nucleophilic substitution where 4-fluorobenzenesulfonamide is reacted with 2-bromoethyl halide (e.g., 2-bromoethyl bromide or 2-bromoethyl tosylate) in the presence of a base such as triethylamine or potassium carbonate. This method allows the sulfonamide nitrogen to act as a nucleophile attacking the electrophilic bromoethyl carbon.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride formation | Sulfonation + chlorination | - | 0-50 °C | Several hours | 70-85 | Commercially available alternative |

| Sulfonamide formation | 4-fluorobenzenesulfonyl chloride + 2-bromoethylamine + base | DCM or THF | 0-25 °C | 2-4 h | 75-90 | Cooling to control HCl release |

| Nucleophilic substitution | 4-fluorobenzenesulfonamide + 2-bromoethyl bromide + base | Acetonitrile or DMF | 50-80 °C | 6-12 h | 60-80 | Base scavenges HBr |

These yields are consistent with literature reports for similar sulfonamide alkylations.

Research Findings and Mechanistic Insights

The nucleophilic substitution method benefits from the use of polar aprotic solvents (e.g., DMF) which enhance the nucleophilicity of the sulfonamide nitrogen and facilitate the displacement of bromide.

The presence of the fluorine atom at the para position influences the electronic properties of the benzene ring, slightly reducing the nucleophilicity of the sulfonamide nitrogen but increasing the compound's stability and biological activity.

Mechanochemical methods (e.g., ball milling) have been explored for sulfonamide synthesis, but for this compound, traditional solution-phase synthesis remains preferred due to better control over substitution and purity.

Comparative Analysis with Related Compounds

Summary of Preparation Method

Starting Material: 4-fluorobenzenesulfonyl chloride or 4-fluorobenzenesulfonamide.

Key Reaction: Nucleophilic substitution with 2-bromoethylamine or alkylation with 2-bromoethyl halide.

Reaction Conditions: Use of inert solvents, controlled temperature (0-80 °C), and bases to neutralize acid byproducts.

Purification: Typically by recrystallization or chromatography to obtain high-purity product.

Yields: Generally high (60-90%) depending on method and conditions.

- PubChem Compound Summary for this compound, CID 2779738.

- VulcanChem product and synthesis description for related fluorobenzenesulfonamides.

- CN1047377C patent describing bromination and fluorination methods relevant to benzyl bromide intermediates.

- Mechanochemical synthesis studies highlighting sulfonamide formation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfonic acids and sulfonyl chlorides.

Reduction: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is characterized by the presence of a bromine atom attached to an ethyl group, a fluorine atom on the aromatic ring, and a sulfonamide functional group. Its molecular formula is CHBrFNOS. The compound's structure allows for specific reactivity patterns that are valuable in synthetic chemistry.

Synthesis of Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It can be used to introduce specific functional groups into larger molecules, facilitating the development of drugs with enhanced biological activity. For instance, compounds with similar structures have demonstrated antimicrobial properties and enzyme inhibition capabilities, suggesting that this compound could exhibit similar pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often possess antimicrobial properties. This compound may enhance these effects due to the presence of both bromine and fluorine atoms, which can influence the compound's interaction with biological targets.

Functionalization Reactions

The compound has been utilized in various functionalization reactions, allowing for the creation of more complex molecular architectures. For example, it can react with nucleophiles to form new sulfonamide derivatives, which are important in developing materials with specific properties .

Microwave-Assisted Synthesis

Recent studies have shown that microwave-assisted synthesis using this compound significantly reduces reaction times and improves yields compared to conventional heating methods. This approach is particularly advantageous in industrial applications where efficiency is critical .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death in cancer cells. The molecular targets and pathways involved include DNA alkylation and disruption of protein function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Enzymatic Inhibition Profiles

Table 1: Inhibition of Butyrylcholinesterase (BChE) by Bromoethyl- and Chlorobenzyl-Sulfonamides

Key Insight : The bromoethyl derivative (6d) exhibits slightly reduced BChE inhibition compared to the chlorobenzyl analog (6k), suggesting that bulkier substituents (e.g., benzyl groups) enhance enzyme interaction .

Pharmacological Activity: Cannabinoid Receptor 2 (CB2) Modulation

Table 2: CB2 Inverse Agonist Activity of 4-Fluorobenzenesulfonamide Derivatives

Key Insight : Bulky substituents like adamantyl (Compound 21) enhance CB2 binding affinity, whereas simpler bromoethyl groups lack reported activity in this context, highlighting the importance of steric and electronic modulation .

Antimicrobial Activity

Table 3: Antimicrobial Efficacy of Bromoethyl-Containing Sulfonamides

| Compound Class | Substituents | Activity (MIC) | Reference |

|---|---|---|---|

| 2-[2-(N-Phthalimido)ethyl]pyrimidines (7a, 7d) | Bromoethyl-phthalimide | Strong vs. S. aureus | |

| This compound | 2-Bromoethyl, 4-fluoro | Not reported | — |

Key Insight: Bromoethyl-phthalimide derivatives (e.g., 7a, 7d) exhibit notable antibacterial activity, suggesting that coupling bromoethyl groups with heterocyclic systems enhances antimicrobial potency .

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Patterns : this compound forms C(4) chains via N–H···O interactions, similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide. However, symmetry differences (glide vs. translational) affect packing efficiency .

Table 4: Comparative Yields of Sulfonamide Derivatives

Key Insight : Yields for bromoethyl-containing compounds are moderate (62–71%), likely due to competing side reactions from the reactive bromoethyl group .

Biological Activity

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorobenzene ring with a bromoethyl substituent. The molecular formula is CHBrFNOS, and its molecular weight is approximately 300.13 g/mol. The presence of halogen atoms (bromine and fluorine) is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial folic acid synthesis. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folate, leading to impaired nucleic acid synthesis and bacterial growth inhibition.

The specific interactions of this compound with biological targets have not been extensively documented in literature; however, its structural analogs suggest that it may engage in hydrogen bonding and hydrophobic interactions with active sites on enzymes or receptors.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. They exhibit activity against a range of Gram-positive and Gram-negative bacteria. The introduction of fluorine into the structure has been shown to enhance lipophilicity, potentially increasing membrane permeability and overall antibacterial efficacy .

| Compound | Target Bacteria | Mechanism | Activity Level |

|---|---|---|---|

| This compound | Escherichia coli | Inhibition of folate synthesis | Moderate |

| This compound | Staphylococcus aureus | Inhibition of folate synthesis | High |

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various sulfonamides, including derivatives similar to this compound, demonstrating significant antibacterial activity against E. coli and S. aureus. The results indicated that structural modifications could lead to enhanced potency.

- Structure-Activity Relationship (SAR) : Research on related compounds revealed that the introduction of halogens at specific positions on the benzene ring could enhance biological activity. For instance, fluorinated derivatives showed improved binding affinity for target enzymes compared to their non-fluorinated counterparts .

- In Vivo Studies : Preliminary animal studies suggested that compounds with similar structures demonstrated effective antibacterial activity in vivo, leading to reduced bacterial load in infected tissues . These findings support the potential therapeutic application of this compound as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromoethyl)-4-fluorobenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via sulfonylation of 2-bromoethylamine derivatives. A reported procedure involves reacting 4-fluorobenzenesulfonyl chloride with 2-bromoethylamine under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis, intermediates are purified via column chromatography and validated using H NMR and LC-MS. For example, H NMR typically shows peaks at δ 7.8–7.9 ppm (aromatic protons) and δ 3.5–3.7 ppm (CHBr). LC-MS data should confirm the molecular ion peak (e.g., [M+H]) .

Q. How is the compound safely handled in laboratory settings?

- Methodological Answer : Due to its bromoethyl group, strict safety protocols are required:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Collect in halogenated waste containers and incinerate via certified facilities.

- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for spills, use inert absorbents (e.g., sand) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer : Key techniques include:

- H/C NMR : Assign aromatic and alkyl proton environments (e.g., δ 7.8–7.9 ppm for fluorophenyl; δ 3.5–4.0 ppm for CHBr).

- LC-MS : Confirm molecular weight via ESI or APCI ionization.

- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm) and C-Br stretches (~650 cm) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

- Methodological Answer : SHELX programs (e.g., SHELXL) are used for structure refinement:

- Data Input : Load .hkl files and initial coordinates.

- Constraints : Apply restraints for disordered Br atoms or flexible ethyl chains.

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency. For high-resolution data, anisotropic refinement is preferred. SHELXPRO can interface with visualization tools like Olex2 .

Q. What strategies resolve contradictions in reaction outcomes during sulfonamide derivatization?

- Methodological Answer : Unexpected products (e.g., double sulfonamides) require:

- Mechanistic Analysis : Probe reaction conditions (e.g., excess sulfonyl chloride leading to over-substitution).

- Structural Elucidation : Use X-ray crystallography (e.g., CCDC deposition codes) or 2D NMR (COSY, HSQC) to confirm connectivity. For example, an unintended N,N-disubstituted product was resolved via crystallography in a related study .

Q. How can the bromoethyl group be exploited in catalytic cross-coupling or cyclization reactions?

- Methodological Answer : The C-Br bond is reactive in Pd/Ni-catalyzed reactions:

- Cyclization : Use Pd(OAc)/ligand systems (e.g., dppf) for intramolecular Heck reactions.

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires base optimization (e.g., KCO) and anhydrous conditions. Monitor reaction progress via TLC (R shifts) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for sulfonamide-based inhibitors?

- Methodological Answer : Key steps include:

- Analog Synthesis : Vary substituents (e.g., fluorophenyl to chlorophenyl) and alkyl chain length.

- Bioassay Protocols : Test in vitro binding (e.g., fluorescence polarization for receptor affinity) and cellular efficacy (e.g., IC determination in cancer lines).

- Computational Modeling : Dock derivatives into target proteins (e.g., cannabinoid receptors) using AutoDock Vina to predict binding modes .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental data in sulfonamide reactivity studies?

- Methodological Answer :

- Re-examine Assumptions : Verify DFT calculations (e.g., B3LYP/6-31G*) match experimental solvents (dielectric constant adjustments).

- Control Experiments : Test for hidden intermediates (e.g., via quenching and LC-MS trapping).

- Collaborative Validation : Cross-check crystallographic data with independent labs to rule out refinement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.